1-Methyl-3-(4-nitrophenyl)-1-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(4-nitrophenyl)-1-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methyl group, a nitrophenyl group, and a phenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-(4-nitrophenyl)-1-phenylurea can be synthesized through several methods. One common approach involves the reaction of 4-nitroaniline with methyl isocyanate in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(4-nitrophenyl)-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
1-Methyl-3-(4-nitrophenyl)-1-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The phenyl and methyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(4-methyl-3-nitrophenyl)urea
- 1-Methyl-3-(4-chlorophenyl)urea
- 1-Methyl-3-(4-aminophenyl)urea
Uniqueness
1-Methyl-3-(4-nitrophenyl)-1-phenylurea is unique due to the presence of both a nitrophenyl and a phenyl group, which impart distinct chemical and biological properties
Biological Activity
1-Methyl-3-(4-nitrophenyl)-1-phenylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a urea functional group, which is known for its ability to interact with various biological targets. The presence of the nitrophenyl moiety contributes to its chemical reactivity and biological efficacy.
Anticancer Activity
This compound has shown promising anticancer properties. Research indicates that derivatives of phenylurea can exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound were tested against melanoma, renal, and breast cancer cell lines, demonstrating lethal effects rather than mere inhibition at certain concentrations .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Effect Type |
---|---|---|
SK-MEL-5 (Melanoma) | 10 | Lethal |
786-0 (Renal) | 8 | Inhibition |
MDA-MB-468 (Breast) | 12 | Lethal |
Immunomodulatory Effects
The compound has also been evaluated for its potential as an immunomodulatory agent. Specifically, it acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune tolerance and cancer progression. In vitro studies have shown that certain derivatives exhibit potent IDO1 inhibitory activity with IC50 values in the nanomolar range .
Table 2: IDO1 Inhibitory Activity of Phenyl Urea Derivatives
Compound | IC50 (nM) | Remarks |
---|---|---|
BMS-E30 | 0.7 | Potent IDO1 inhibitor |
i12 | 5.0 | Second most potent |
i24 | 3.5 | Contains nitro group |
Antidiabetic and Antitubercular Activities
Beyond anticancer properties, urea derivatives have been reported to possess antidiabetic and antitubercular activities. Studies indicate that modifications in the urea structure can enhance these effects, although specific data on this compound in these contexts remain limited .
Study on Anticancer Efficacy
A recent study synthesized several phenyl urea derivatives, including this compound, and evaluated their anticancer efficacy through computational docking studies and in vitro assays. The results indicated strong binding affinity to VEGFR2 and FGFR1 proteins, suggesting that these compounds could serve as potential inhibitors in cancer therapy .
Clinical Implications
The immunomodulatory properties of this compound may provide avenues for combination therapies in oncology. By inhibiting IDO1, it may enhance the effectiveness of existing immunotherapies .
Properties
CAS No. |
77585-89-8 |
---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1-methyl-3-(4-nitrophenyl)-1-phenylurea |
InChI |
InChI=1S/C14H13N3O3/c1-16(12-5-3-2-4-6-12)14(18)15-11-7-9-13(10-8-11)17(19)20/h2-10H,1H3,(H,15,18) |
InChI Key |
VRTHQXNFFIFWHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.